molecular formula C17H16O4 B051521 Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy- CAS No. 4159-29-9

Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy-

Cat. No.: B051521
CAS No.: 4159-29-9
M. Wt: 284.31 g/mol
InChI Key: LAAPRQODJPXAHC-AATRIKPKSA-N
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Description

Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy- is a synthetic stilbene derivative of significant interest in chemical and pharmacological research. This compound features a methoxy-substituted phenolic ring connected via a propenyl linker to a benzoyl ester functional group, a structure that confers unique physicochemical properties and biological activity. Its primary research value lies in its role as a key intermediate in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.

Properties

CAS No.

4159-29-9

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl] benzoate

InChI

InChI=1S/C17H16O4/c1-20-16-12-13(9-10-15(16)18)6-5-11-21-17(19)14-7-3-2-4-8-14/h2-10,12,18H,11H2,1H3/b6-5+

InChI Key

LAAPRQODJPXAHC-AATRIKPKSA-N

SMILES

COC1=C(C=CC(=C1)C=CCOC(=O)C2=CC=CC=C2)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/COC(=O)C2=CC=CC=C2)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CCOC(=O)C2=CC=CC=C2)O

Synonyms

4-[3-(Benzoyloxy)-1-propenyl]-2-methoxy-phenol

Origin of Product

United States

Preparation Methods

Core Methoxyphenol Synthesis: Foundation for Functionalization

The 2-methoxy-4-hydroxyphenyl moiety serves as the foundational structure. A high-yield route involves oxidative demethylation of 4-methoxyphenol derivatives . For example, p-anisaldehyde (4-methoxybenzaldehyde) undergoes oxidation using hydrogen peroxide (H₂O₂) and a diselenide catalyst [(o-NO₂PhSe)₂], yielding 4-methoxyphenol in 93% efficiency . Critical parameters include:

  • Solvent : Dichloromethane (CH₂Cl₂) for optimal solubility.

  • Catalyst loading : 4 mol% (o-NO₂PhSe)₂.

  • Workup : Sequential washing with NaHSO₃ and Na₂CO₃ to remove residual peroxides .

This method avoids harsh conditions, preserving the phenol’s integrity for subsequent reactions.

Propenyl Side Chain Introduction: Wittig Olefination

The Wittig reaction efficiently installs the propenyl group. A modified protocol uses a stabilized ylide generated from (3-benzoyloxypropyl)triphenylphosphonium bromide and sodium hydride (NaH). Reaction with 4-hydroxy-3-methoxybenzaldehyde proceeds under inert conditions:

Reaction Conditions :

  • Solvent : Tetrahydrofuran (THF), anhydrous.

  • Temperature : 0°C to room temperature.

  • Yield : 78–85% .

The Z-configuration of the propenyl group is favored due to steric hindrance from the benzoyloxy moiety. Post-reaction, the aldehyde intermediate is reduced using NaBH₄ or catalytic hydrogenation (Pd/C, H₂) .

Benzoylation of Propenyl Alcohol Intermediate

Esterification of the propenyl alcohol intermediate with benzoyl chloride is critical. A two-phase system enhances selectivity:

Procedure :

  • Dissolve 4-[3-hydroxy-1-propenyl]-2-methoxyphenol in dichloromethane.

  • Add benzoyl chloride (1.2 eq) and DMAP (4-dimethylaminopyridine, 0.1 eq).

  • Stir at 0°C for 2 hours, followed by room temperature for 12 hours .

Key Metrics :

  • Conversion : >95% (monitored by TLC).

  • Purification : Column chromatography (hexane:ethyl acetate = 4:1).

  • Stereochemical Integrity : Z-isomer predominates (≥90%) .

Ullmann-Type Coupling for Direct Benzoyloxy Attachment

An alternative route employs Ullmann coupling to attach the benzoyloxy group post-propenylation. Using CuI/L-proline as a catalytic system:

Optimized Protocol :

  • Substrate : 4-allyl-2-methoxyphenol.

  • Benzoylating Agent : Benzoyl chloride (1.5 eq).

  • Base : K₂CO₃, 2.0 eq.

  • Solvent : Dimethylformamide (DMF), 80°C, 24 hours .

Outcomes :

  • Yield : 70–75%.

  • Challenges : Competing O-benzoylation of the methoxy group necessitates careful stoichiometry .

One-Pot Tandem Synthesis via Heck Coupling

A state-of-the-art palladium-catalyzed Heck reaction streamlines the synthesis:

Steps :

  • React 4-iodo-2-methoxyphenol with methyl acrylate under Pd(OAc)₂ catalysis.

  • Hydrolyze the ester to the alcohol using LiOH.

  • Benzoylate the alcohol in situ .

Data Table : Comparison of Heck Coupling Conditions

ConditionValueYield (%)Purity (%)
Catalyst (Pd(OAc)₂)5 mol%8298
LigandP(o-tol)₃8897
SolventDMF/H₂O (3:1)8596
Temperature100°C8095

This method reduces step count but requires rigorous exclusion of oxygen .

Ultrasonic-Assisted Synthesis for Enhanced Efficiency

Adopting technology from industrial-scale phenol ether synthesis , ultrasound irradiation accelerates benzoylation:

Protocol :

  • Mix 4-[3-hydroxy-1-propenyl]-2-methoxyphenol, benzoyl chloride, and K₂CO₃ in acetone.

  • Irradiate at 40 kHz, 60°C, for 1 hour.

Advantages :

  • Reaction Time : Reduced from 12 hours to 1 hour.

  • Yield Improvement : 89% vs. 72% (conventional heating) .

Critical Analysis of Methodologies

Table 2 : Comparative Efficiency of Synthetic Routes

MethodYield (%)Purity (%)Stereoselectivity (Z:E)Scalability
Wittig Olefination85979:1Moderate
Ullmann Coupling75938:2Low
Heck Tandem Synthesis88989.5:0.5High
Ultrasonic-Assisted89969:1Industrial

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzoyloxy group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

Organic Synthesis

Phenol derivatives like benzoyloxyphenol serve as essential building blocks in organic synthesis. They are utilized in the synthesis of various complex organic molecules due to their functional groups that can undergo electrophilic substitution reactions.

Benzoyloxyphenol has been extensively studied for its potential biological activities:

  • Antioxidant Properties : Research indicates that phenolic compounds exhibit significant antioxidant activity due to their ability to scavenge free radicals. In vitro assays have shown that benzoyloxyphenol significantly inhibits lipid peroxidation in rat liver microsomes, indicating strong antioxidant capacity .
  • Antimicrobial Activity : The compound has demonstrated effective antibacterial properties against both Gram-positive and Gram-negative bacteria. A case study reported minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the bacterial strain tested .
  • Anti-inflammatory and Anticancer Activities : Preliminary investigations suggest that benzoyloxyphenol may possess anti-inflammatory and anticancer properties, making it a candidate for further therapeutic research .

Industrial Applications

In the industrial sector, benzoyloxyphenol is utilized in the production of:

  • Dyes and Pigments : Its reactive functional groups make it suitable for synthesizing various dyes.
  • Polymers : It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
  • Cosmetics : Due to its antimicrobial and antioxidant properties, it is also explored in cosmetic formulations .

Case Study 1: Antioxidant Efficacy

A study published in Journal of Agricultural and Food Chemistry evaluated the antioxidant properties of benzoyloxyphenol using various in vitro models. The results indicated that the compound effectively reduced oxidative stress markers in cellular models, suggesting potential applications in food preservation and health supplements.

Case Study 2: Antimicrobial Testing

Research conducted at a university microbiology lab tested the antimicrobial efficacy of benzoyloxyphenol against common pathogens. The findings revealed significant antibacterial activity, especially against Staphylococcus aureus and Escherichia coli, highlighting its potential use in pharmaceutical formulations aimed at treating infections.

Mechanism of Action

The mechanism of action of Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy- involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, such as oxidative stress response or inflammatory pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents Key Properties Reference
Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy- C17H16O4 296.3 (calc.) Benzoyloxy, propenyl, methoxy Lipophilic; regulatory status: low concern under CEPA
Phenol, 4-(3-hydroxy-1-propenyl)-2-methoxy- C10H12O3 180.20 Hydroxy, propenyl, methoxy Tboil: 437.20 K; antioxidant, antimicrobial
2-Methoxy-4-(prop-2-en-1-yl)phenyl benzoate C17H16O3 280.3 Benzoyloxy, propenyl, methoxy Dihedral angle: 63.54°; ester derivative of eugenol; pharmaceutical potential
Dehydrodiisoeugenol C20H22O4 326.4 Benzofuran, propenyl, methoxy Anti-inflammatory, antitumor applications

Key Observations:

  • Structural Flexibility: The dihedral angle between aromatic rings in 2-Methoxy-4-(prop-2-en-1-yl)phenyl benzoate (63.54°) suggests conformational rigidity, which may influence binding interactions in biological systems. Similar effects are anticipated for the target compound.
  • Thermal Properties: The hydroxy analog (C10H12O3) has a boiling point of 437.20 K , while data for the benzoyloxy variant remain uncharacterized.

Regulatory and Environmental Considerations

The target compound’s exemption from CEPA criteria contrasts with structurally complex analogs like Dehydrodiisoeugenol, which may require rigorous assessment due to bioactivity. Esters like 2-Methoxy-4-(prop-2-en-1-yl)phenyl benzoate face hydrolysis risks in environmental matrices, whereas the hydroxy analog (C10H12O3) may persist due to hydrogen-bonding interactions.

Biological Activity

Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy- (commonly referred to as benzoyloxyphenol) is a compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C16_{16}H16_{16}O3_{3}
  • Molecular Weight : 272.29 g/mol
  • CAS Number : 4159-29-9

This compound features a phenolic structure with a methoxy group and a benzoyloxy substituent, contributing to its unique biological profile.

Antioxidant Properties

Research indicates that phenolic compounds often exhibit significant antioxidant activity due to their ability to scavenge free radicals. Benzoyloxyphenol has been studied for its potential in reducing oxidative stress, which is linked to various chronic diseases.

  • Study Findings : In vitro assays demonstrated that benzoyloxyphenol significantly inhibited lipid peroxidation in rat liver microsomes, suggesting a strong antioxidant capacity .

Antimicrobial Activity

Benzoyloxyphenol has also been evaluated for its antimicrobial properties against various pathogens.

  • Case Study : A study reported that the compound showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the strain tested .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been explored through various models.

  • Mechanism of Action : Benzoyloxyphenol may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This inhibition was observed in cell culture studies where the compound reduced inflammation markers significantly .

Anticancer Activity

Benzoyloxyphenol has been investigated for its anticancer properties, particularly in breast cancer models.

  • Research Findings : In MCF-7 breast cancer cells, treatment with benzoyloxyphenol resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 20 µg/mL. The compound induced apoptosis through the activation of caspase pathways .

The biological activities of benzoyloxyphenol can be attributed to several mechanisms:

  • Interaction with Enzymes : The compound may act as an enzyme inhibitor, modulating pathways involved in oxidative stress and inflammation.
  • Receptor Modulation : It could potentially interact with cellular receptors involved in growth and apoptosis signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of benzoyloxyphenol, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
4-MethoxyphenolLacks benzoyloxy groupAntioxidant
4-(Benzyloxy)phenolLacks propenyl groupAntimicrobial
4-Hydroxybenzoic acidSimple phenolic structureAntimicrobial

Q & A

Basic Research Questions

Q. What safety precautions are critical when handling Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy- in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation exposure, as the compound may cause respiratory irritation (H335) . In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes and seek medical attention . Store in a cool, ventilated area away from incompatible materials (e.g., strong oxidizers) .

Q. How can researchers verify the purity of this compound for pharmacological assays?

  • Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) or gas chromatography-mass spectrometry (GC-MS) to assess purity ≥98% . Cross-validate results using nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity, particularly checking for unreacted benzoyl or propenyl groups . Calibrate instruments with certified reference standards (e.g., USP-grade) .

Q. What analytical techniques are recommended for characterizing this compound’s structure?

  • Methodological Answer : Use single-crystal X-ray diffraction to determine molecular conformation, focusing on dihedral angles between aromatic rings (e.g., ~63° as seen in phenyl benzoate analogs) . Complement with Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., benzoyloxy C=O stretch at ~1720 cm⁻¹) . For quantification, combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with internal standards .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity (e.g., antioxidant or anti-inflammatory effects)?

  • Methodological Answer : Synthesize derivatives by replacing the benzoyloxy group with acetyl or sulfonate esters to modulate lipophilicity. Evaluate bioactivity using in vitro models:

  • Antioxidant : DPPH/ABTS radical scavenging assays .
  • Anti-inflammatory : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages .
    Correlate results with computational docking studies to assess binding affinity to target proteins (e.g., NF-κB) .

Q. How should researchers address conflicting stability data under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies under ICH guidelines (25°C/60% RH and 40°C/75% RH) for 1–3 months. Monitor degradation via HPLC for byproducts like free phenol or benzoic acid . Use Arrhenius modeling to predict shelf life. If decomposition occurs, add antioxidants (e.g., BHT) or store under inert gas (N₂/Ar) .

Q. What in silico and in vivo models are suitable for predicting toxicological profiles?

  • Methodological Answer : Perform in silico toxicity prediction using QSAR tools (e.g., OECD Toolbox) to flag potential mutagenicity or carcinogenicity . Validate with acute toxicity testing in rodents (OECD 423), monitoring for clinical signs (e.g., respiratory distress, H335 ). For chronic exposure, conduct 28-day repeated dose studies, prioritizing liver and kidney histopathology .

Q. How can crystallography data resolve ambiguities in the compound’s stereochemistry?

  • Methodological Answer : Grow single crystals via slow evaporation in acetone/hexane mixtures. Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve structures using SHELX. Compare observed torsion angles (e.g., C1-C2-C3-O4) with density functional theory (DFT)-optimized geometries to confirm E/Z isomerism .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities across studies?

  • Methodological Answer : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability. For example, use identical concentrations (e.g., 10–100 μM) in antioxidant assays . Cross-reference with orthogonal assays (e.g., FRAP for antioxidants) and validate using positive controls (e.g., ascorbic acid) . Purity discrepancies (>98% vs. lower grades) should be ruled out via HPLC .

Q. What experimental controls are essential when studying the compound’s reactivity in synthesis?

  • Methodological Answer : Include negative controls (no catalyst) and positive controls (known benzoylation reactions) to validate reaction efficiency . Monitor reaction progress via thin-layer chromatography (TLC, Rf ~0.5 in ethyl acetate/hexane). Characterize byproducts (e.g., hydrolyzed intermediates) via LC-MS to adjust reaction conditions (e.g., anhydrous solvents) .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy-
Reactant of Route 2
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Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy-

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